

An In-depth Technical Guide to Acetolactone: Structure, Properties, and Experimental Insights

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Compound of Interest

Compound Name: Acetolactone

Cat. No.: B14653222

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Introduction

Acetolactone, a term that has been a source of significant ambiguity in chemical literature, refers primarily to the highly strained and unstable molecule, α -**acetolactone** (oxiran-2-one). This three-membered cyclic ester, with the chemical formula $C_2H_2O_2$, represents the smallest possible lactone. Its existence is fleeting, having been observed only as a transient species in gas-phase experiments. The inherent ring strain and the presence of a carbonyl group within the epoxide-like ring contribute to its extreme reactivity and short lifetime.

This guide provides a comprehensive overview of the chemical structure and known properties of α -**acetolactone**. It delves into the experimental methodologies employed to generate and characterize this transient molecule. Furthermore, this document aims to clarify the common confusion between α -**acetolactone** and other similarly named but structurally distinct compounds, such as the stable and commercially available α -acetyl- γ -butyrolactone and the biochemically significant precursor, α -acetolactic acid.

α -Acetolactone (Oxiran-2-one): The Parent Compound

The true parent compound referred to as **acetolactone** is α -**acetolactone**. Its structure consists of a three-membered ring containing two carbon atoms and one oxygen atom, with one of the carbon atoms also being part of a carbonyl group.

Chemical Structure and Properties

The IUPAC name for α -**acetolactone** is oxiran-2-one.[1][2] It is an unstable, three-membered heterocycle containing an epoxide ring fused with a carbonyl group.[1][2] The parent α -**acetolactone** has not been isolated in bulk, as it is highly reactive and readily polymerizes or decarbonylates.[1]

Table 1: Physicochemical Properties of α -**Acetolactone**

Property	Value	Source
IUPAC Name	Oxiran-2-one	[1][2]
Molecular Formula	C ₂ H ₂ O ₂	[1][2]
Molecular Weight	58.036 g·mol ⁻¹	[1][2]
CAS Number	42879-41-4	[1][2]
Canonical SMILES	C1C(=O)O1	[3]
InChI Key	HZSIFDFXFAXICF- UHFFFAOYSA-N	[1]
State	Transient gas-phase species	[1]
Stability	Highly unstable; rapidly polymerizes or decarbonylates even at 77 K.	[1]

An exception to this instability is bis(trifluoromethyl)**acetolactone** ((CF₃)₂C₂O₂), a derivative stabilized by its two electron-withdrawing trifluoromethyl groups, which has a half-life of 8 hours at 25 °C.[1]

Experimental Generation and Detection

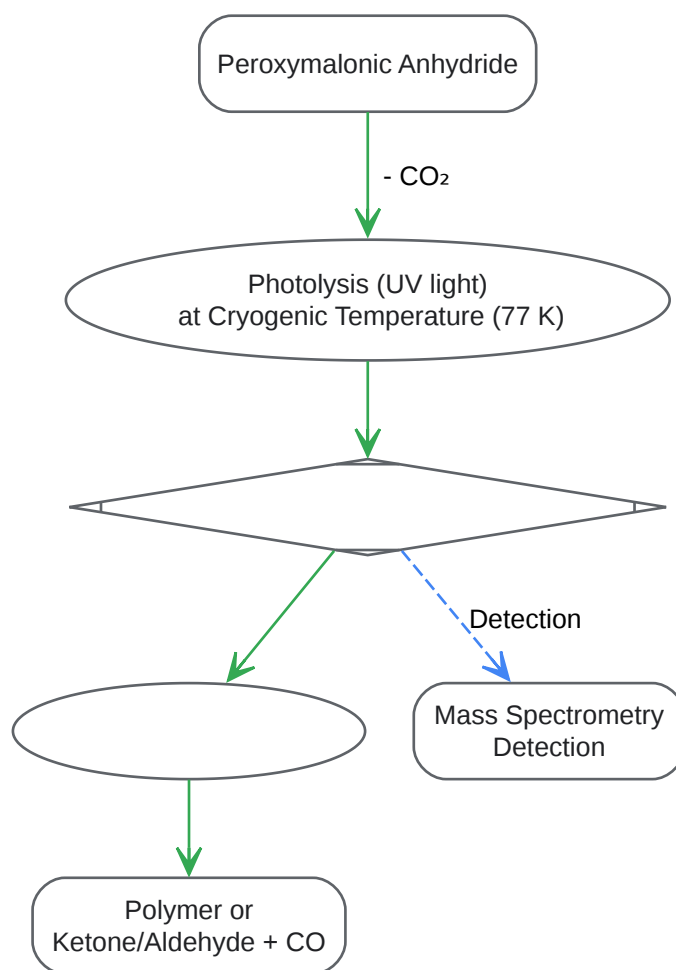
α -**Acetolactone** was first described as a transient species in mass spectrometry experiments in 1997.[1]

The primary method for generating α -**acetolactone** is through the photochemical decarboxylation of peroxy malonic anhydrides at cryogenic temperatures.[1] While detailed,

step-by-step protocols for bulk synthesis are not feasible due to the compound's instability, the experimental setup for its generation and detection in the gas phase can be described as follows:

- **Precursor Synthesis:** A suitable precursor, such as a peroxy malonic anhydride, is synthesized.
- **Cryogenic Isolation:** The precursor is isolated and maintained at a very low temperature (e.g., 77 K) to prevent premature decomposition.^[1]
- **Photochemical Decarboxylation:** The precursor is subjected to photolysis, typically using UV light, which induces decarboxylation to form the α -lactone.^[1]
- **Mass Spectrometric Analysis:** The products of the photolysis are immediately analyzed using mass spectrometry to detect the transient α -**acetolactone** molecule before it decomposes.
^[1] The detection relies on identifying the molecular ion peak corresponding to $C_2H_2O_2$.

The general workflow for the generation and detection of α -**acetolactone** is depicted in the diagram below.



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Caption: Generation and decomposition pathway of α -**acetolactone**.

Reactivity and Decomposition

The high ring strain of the three-membered ring makes α -**acetolactone** highly susceptible to nucleophilic attack at the carbonyl carbon and the α -carbon. Even at very low temperatures (77 K), it rapidly undergoes either polymerization or decarbonylation to form ketones or aldehydes. [1]

Clarification of Nomenclature: Addressing Common Confusion

The term "**acetolactone**" has been informally or incorrectly applied to other, more stable compounds. This section clarifies the identity of these molecules.

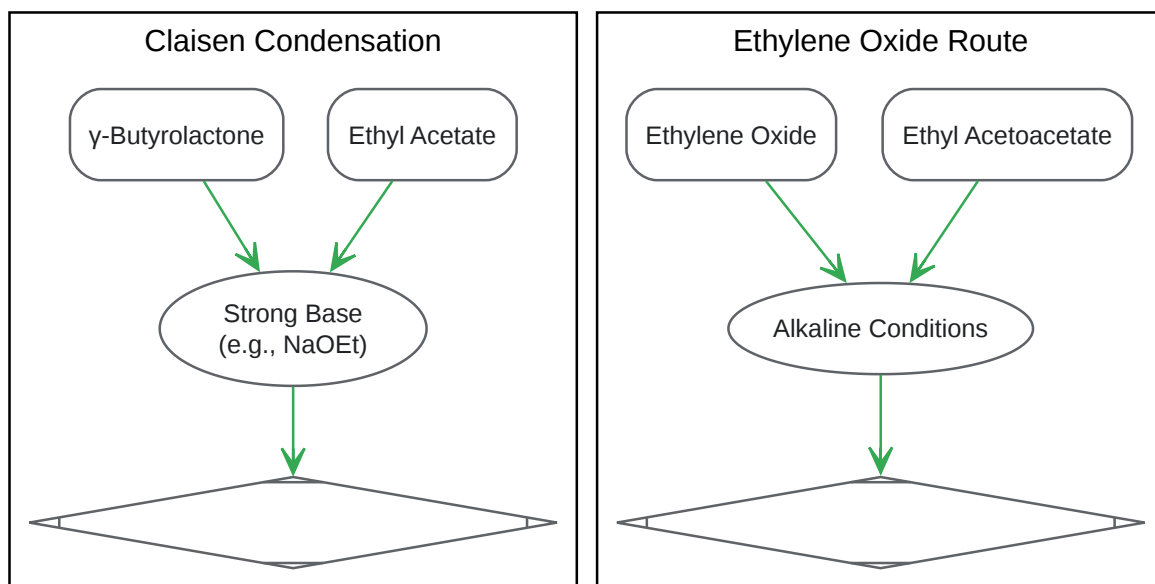
α -Acetyl- γ -butyrolactone

Often, searches for "**acetolactone**" lead to information about α -acetyl- γ -butyrolactone. This is a stable, commercially available compound with significantly different properties.

Table 2: Properties of α -Acetyl- γ -butyrolactone

Property	Value	Source
Synonyms	2-Acetylbutyrolactone, 3-Acetyloxolan-2-one	[4][5]
Molecular Formula	C ₆ H ₈ O ₃	[4][6]
Molecular Weight	128.13 g·mol ⁻¹	[4][6]
CAS Number	517-23-7	[4][6]
Appearance	Colorless liquid	[5]
Boiling Point	107-108 °C at 5 mmHg	[4][6]
Density	1.19 g/mL at 25 °C	[4]
Solubility	Soluble in DMF, methanol	[5]

This compound can be synthesized via a Claisen condensation reaction between γ -butyrolactone and an acetate ester (like ethyl acetate) using a strong base.[5][7] An alternative method involves the reaction of ethylene oxide with ethyl acetoacetate under alkaline conditions.[5]



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Caption: Synthesis routes for α -acetyl- γ -butyrolactone.

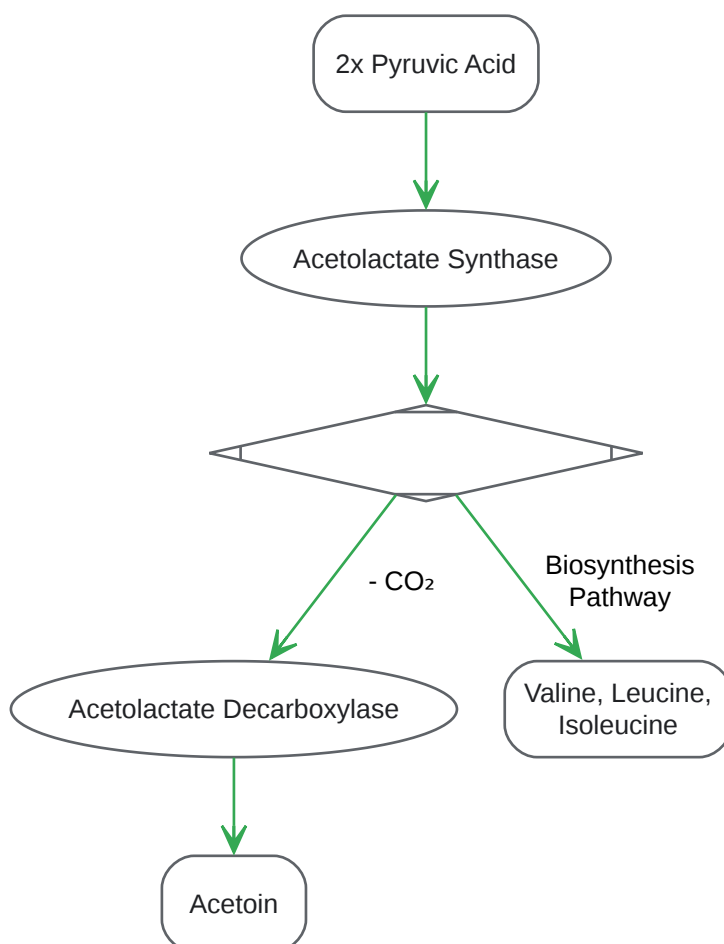
α -Acetolactic Acid

In biological contexts, the term "**acetolactone**" may be confused with α -acetolactic acid, a key intermediate in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).^[8]

Table 3: Properties of α -Acetolactic Acid

Property	Value	Source
IUPAC Name	(2S)-2-Hydroxy-2-methyl-3-oxobutanoic acid	^[8]
Molecular Formula	C ₅ H ₈ O ₄	^[8]
Molecular Weight	132.115 g·mol ⁻¹	^[8]
CAS Number	71698-08-3	^[8]
Biological Role	Precursor in amino acid biosynthesis	^[8]

α -Acetolactic acid is synthesized from two molecules of pyruvic acid by the enzyme acetolactate synthase. It is itself a precursor to acetoin, formed via decarboxylation by the enzyme acetolactate decarboxylase.[8]



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Caption: Biosynthetic role of α -acetolactic acid.

Conclusion

This technical guide has delineated the chemical identity and properties of the true, albeit highly unstable, α -**acetolactone** (oxiran-2-one). The experimental evidence for its existence is confined to gas-phase studies, primarily mass spectrometry, following its generation via photochemical methods at cryogenic temperatures. The inherent instability of this strained three-membered ring dictates its chemistry, leading to rapid decomposition.

Crucially, this guide has also clarified the common and significant confusion with the stable, well-characterized, and synthetically useful compound α -acetyl- γ -butyrolactone, as well as the biochemically important α -acetolactic acid. For researchers, scientists, and drug development professionals, it is imperative to distinguish between these compounds to ensure clarity and precision in scientific communication and experimental design. While α -**acetolactone** remains a curiosity of fundamental chemical reactivity, its similarly named counterparts are of considerable practical importance in synthesis and biology.

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